1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]
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Overview
Description
1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] is a compound of interest due to its potential applications in various fields of research and industry. It has a molecular weight of 310.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) . This code provides a specific textual identifier for the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.37 . It is stored at room temperature .Scientific Research Applications
Antitumor Activity
1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine] derivatives demonstrate notable antitumor activities. In one study, derivatives were synthesized and evaluated for their antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa. The derivatives exhibited significant antiproliferative effects, with some showing high potency against specific cell lines. Molecular docking assays indicated strong affinity and appropriate binding poses with targeted proteins, suggesting potential for further evaluation in cancer treatments (Li et al., 2020).
Pharmacological Selectivity
Certain spiro[indoline-3,4'-piperidine] compounds, including analogs of 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine], are identified as potent and selective inhibitors in pharmacological applications. For instance, some compounds are recognized for their high selectivity and efficacy as c-Met/ALK inhibitors, which are relevant in cancer therapy. These compounds demonstrate significant inhibition in tumor models, emphasizing their potential in targeted cancer treatments (Li et al., 2013).
Synthetic Accessibility
The synthesis of 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine] and its derivatives is an area of interest in chemical research. Efficient synthetic routes have been developed, showcasing the accessibility of these compounds for further study and application. Such methods involve steps like dialkylation, deprotection, and cyclization, yielding compounds that can serve as templates for GPCR targets (Xie et al., 2004).
Potential in Imaging Techniques
Spirocyclic piperidine derivatives, related to 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine], have been explored for their potential in imaging techniques like positron emission tomography (PET). These compounds show promise due to their high receptor affinity and selectivity, which are crucial for effective imaging in medical diagnostics (Li et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1'-benzyl-5-fluorospiro[1,2-dihydroindole-3,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2/c20-16-6-7-18-17(12-16)19(14-21-18)8-10-22(11-9-19)13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQHGCZOLCTGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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